REACTION_CXSMILES
|
[OH-].[Na+].Cl[C:4]1[N:5]=[C:6]([NH:25][C:26]2[CH:31]=[CH:30][C:29]([F:32])=[C:28]([Cl:33])[CH:27]=2)[C:7]2[N:8]=[C:9]([NH:17][CH:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[N:10](C(=O)C)[CH2:11][C:12]=2[N:13]=1.Br.OO>O.[Pd].C(O)=O.C1COCC1.CO>[Cl:33][C:28]1[CH:27]=[C:26]([NH:25][C:6]2[C:7]3[N:8]=[C:9]([NH:17][CH:18]4[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]4)[N:10]=[CH:11][C:12]=3[N:13]=[CH:4][N:5]=2)[CH:31]=[CH:30][C:29]=1[F:32] |f:0.1|
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
( 4 )
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C=2N=C(N(CC2N1)C(C)=O)NC1CCN(CC1)C)NC1=CC(=C(C=C1)F)Cl
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
81 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a residue
|
Type
|
CUSTOM
|
Details
|
the product that crystallises out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The filter residue is dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
the free base is precipitated by the addition of 30 ml of water and 2N sodium hydroxide solution
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1F)NC1=NC=NC2=C1N=C(N=C2)NC2CCN(CC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |